Pasakbumin D

描述

属性

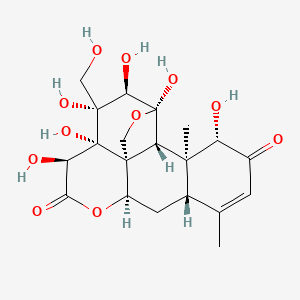

分子式 |

C20H26O11 |

|---|---|

分子量 |

442.4 g/mol |

IUPAC 名称 |

(1R,4R,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,6,7,8,17-hexahydroxy-6-(hydroxymethyl)-14,18-dimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |

InChI |

InChI=1S/C20H26O11/c1-7-3-9(22)11(23)16(2)8(7)4-10-17-6-30-19(28,14(16)17)15(26)18(27,5-21)20(17,29)12(24)13(25)31-10/h3,8,10-12,14-15,21,23-24,26-29H,4-6H2,1-2H3/t8-,10+,11+,12-,14+,15+,16+,17+,18+,19+,20-/m0/s1 |

InChI 键 |

RAEMEFYCJKMHGJ-NURDAXFGSA-N |

手性 SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]([C@@]4([C@H](C(=O)O3)O)O)(CO)O)O)(OC5)O)C)O |

规范 SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(CO)O)O)(OC5)O)C)O |

产品来源 |

United States |

准备方法

Raw Material Preparation

Raw Eurycoma longifolia materials are cleaned, cut into coarse chips, and pulverized to enhance surface area for solvent interaction. Prior to extraction, batches are tested via high-performance liquid chromatography (HPLC) to verify baseline quassinoid content, including eurycomanone. This step ensures uniformity in downstream processes, though this compound-specific assays would require targeted analytical methods.

Solvent Selection and Extraction Parameters

Ethanol-water mixtures are preferred for quassinoid extraction due to their ability to solubilize polar and non-polar compounds. The patent US20220133689A1 details a 70% ethanol/30% water solvent system heated to 70–75°C for 1.5–2 hours. Alternative ratios, such as 90% ethanol/10% water at 80–90°C for 3.5–5 hours, demonstrate flexibility in optimizing yield. Solvent-to-plant material ratios range from 8 L/kg to 50 L/kg, with higher ratios favoring exhaustive extraction.

Table 1: Solvent Systems and Extraction Conditions for Eurycoma longifolia Quassinoids

| Solvent Ratio (Ethanol/Water) | Temperature (°C) | Duration (Hours) | Solvent-to-Material Ratio (L/kg) |

|---|---|---|---|

| 70/30 | 70–75 | 1.5–2.0 | 8 |

| 90/10 | 80–90 | 3.5–5.0 | 8 |

| 60/40 | 60–65 | 20 | 12.5 |

Concentration and Purification Techniques

Post-extraction, supernatants undergo concentration and multi-stage purification to isolate quassinoids.

Evaporation and Continuous-Flow Concentration

The patent describes continuous-flow evaporation at 70–75°C for 6 hours, reducing solvent volume while retaining thermostable compounds like eurycomanone. Atmospheric or reduced-pressure evaporation methods are viable, with spray drying producing a powdered extract containing >5% eurycomanone. For this compound, analogous thermal stability must be confirmed to avoid degradation.

Column Chromatography and Solvent Partitioning

Macroporous resins or molecular sieves are employed to separate impurities. A two-step solvent system—often involving tetrahydrofuran (THF) or ethanol-water mixtures—enhances purity. For example, elution with 70% ethanol/30% water at 70–75°C for 8 hours effectively isolates eurycomanone. Adjusting the secondary solvent (e.g., 60% ethanol/40% water) could tailor the process for this compound’s solubility profile.

Table 2: Purification Parameters for Quassinoid-Enriched Extracts

| Purification Step | Solvent System | Temperature (°C) | Duration (Hours) |

|---|---|---|---|

| Column Chromatography | 70% ethanol/30% water | 70–75 | 8 |

| Solvent Partitioning | 60% ethanol/40% water | 60–65 | 20 |

| Final Recovery | 70% ethanol/30% water | 70–75 | 8 |

Biosynthetic Approaches via Cell Suspension Cultures

Cell cultures offer a sustainable alternative to wild-harvested plant material, with demonstrated success in eurycomanone production.

Callus Induction and Biomass Production

Callus cultures of E. longifolia are maintained on Murashige and Skoog (MS) medium supplemented with 1.25 mg/L naphthaleneacetic acid (NAA) and 1 mg/L kinetin (KIN). Subculturing every two weeks ensures robust growth, yielding 16 g fresh weight (0.7 g dry weight) per 3 g inoculum after 14 days.

Eurycomanone Biosynthesis in Suspension Cultures

Cell suspensions agitated at 120 rpm in liquid MS medium produce eurycomanone concentrations of 1.7 mg/g dry weight at day 14. Methanol extraction (60°C, 8 hours) followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms quassinoid content. Adapting these conditions for this compound would require optimizing growth regulators and extraction solvents.

Analytical Validation and Quality Control

HPLC remains the gold standard for quantifying quassinoids. Eurycomanone is detected at 254 nm using a C18 column and acetonitrile-water mobile phase (0.8 mL/min flow rate). For this compound, method validation would involve calibrating retention times and spectral characteristics against purified standards.

化学反应分析

Current Knowledge Gaps

-

No direct references to Pasakbumin D : The search results exclusively discuss Pasakbumin A’s mechanisms, including its role in phagosome maturation and cell death inhibition during Mycobacterium tuberculosis infection .

-

Structural similarity assumptions : While Pasakbumin A and D may share structural features (e.g., peptide backbone, bioactive motifs), no experimental data confirm their reactivity or reaction pathways.

-

Mechanistic extrapolation risks : Assuming this compound’s reactivity based on Pasakbumin A’s ERK1/2 signaling or autophagy induction would be speculative without direct evidence.

Proposed Framework for Analysis

To systematically study this compound’s chemical reactions, the following approach is recommended:

Reaction Types and Mechanisms

-

Enzymatic interactions : Investigate potential binding to kinases (e.g., ERK1/2) or proteases (e.g., cathepsin D) similar to Pasakbumin A .

-

Autophagy modulation : Explore LC3-I/LC3-II conversion dynamics or mTOR phosphorylation as biomarkers for autophagy induction.

-

Redox reactions : Assess antioxidant or pro-oxidant properties, including interactions with reactive oxygen/nitrogen species.

Experimental Design

Challenges and Considerations

-

Structural complexity : this compound’s peptide nature may lead to rapid degradation or nonspecific interactions in experimental systems.

-

Cellular context : Reactions may vary depending on the host cell type (e.g., macrophages vs. lung epithelial cells).

-

Dose-response relationships : Establishing IC50 values for antimicrobial or cytotoxic effects would require iterative testing.

科学研究应用

帕萨克布敏 D 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学方面,它被用作研究苦木素类结构及其反应性的模型化合物。 在生物学和医学方面,帕萨克布敏 D 正在被研究其潜在的抗癌特性,因为它在抑制癌细胞生长方面显示出有希望的结果 . 此外,该化合物正在被研究其在治疗其他疾病(如肺结核)中的潜在用途 .

作用机制

帕萨克布敏 D 的作用机制涉及其与细胞内特定分子靶标和途径的相互作用。已知该化合物会诱导自噬,自噬是一种有助于降解和循环细胞成分的过程。 这种自噬活性是通过 ERK1/2 和 NF-κB 信号通路介导的,这些通路在调节细胞存活和炎症中起着至关重要的作用 . 通过促进自噬,帕萨克布敏 D 有助于消除细胞内病原体和抑制癌细胞生长 .

相似化合物的比较

Pasakbumin A (Eurycomanone)

- Mechanism: Activates ERK1/2 and NF-κB pathways to induce autophagy in macrophages infected with Mycobacterium tuberculosis (Mtb). Enhances antimicrobial activity by upregulating TNF-α and nitric oxide (NO) production .

- Therapeutic Use : Synergizes with rifampicin (RMP) to reduce intracellular Mtb growth by 80% (p < 0.001) and is proposed as a host-directed therapy (HDT) for tuberculosis .

- Key Data : At 10 µM, it reduces Mtb CFU counts by 50% in RAW264.7 macrophages .

Pasakbumin B

This compound

- Mechanism: As a quassinoid, it likely disrupts cancer cell proliferation via p53/Bcl-2 pathway modulation, though exact targets remain under investigation .

- Therapeutic Use : Demonstrated cytotoxicity in HeLa and HepG2 cancer cells (IC50 values pending further studies) .

Pharmacological Synergy and Limitations

- Pasakbumin A shows superior synergy with first-line TB drugs (e.g., RMP) but may exacerbate side effects like hepatotoxicity when combined with isoniazid (INH) .

- Structural-Activity Relationship (SAR) : The 13β,21-dihydroxylation in this compound may enhance solubility and target affinity over Pasakbumin A’s epoxide group, but this requires experimental validation .

生物活性

Pasakbumin D, a quassinoid derived from Eurycoma longifolia, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides an overview of its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : CHO

- Molecular Weight : 442.41 g/mol

- Structure : this compound is characterized by its unique quassinoid structure, which contributes to its biological effects.

Anticancer Properties

This compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it can inhibit the proliferation of human lung cancer (A549) and breast cancer cells. The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound can significantly reduce tumor size in animal models.

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Apoptosis induction, cell cycle arrest |

| MCF-7 (Breast) | 12.5 | Apoptosis induction, inhibition of proliferation |

Antimicrobial Activity

Research has highlighted the potential of this compound as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb). Studies suggest that it enhances the innate immune response by:

- Promoting Autophagy : this compound induces autophagy in macrophages infected with Mtb, leading to enhanced clearance of the bacteria.

- Increasing Cytokine Production : It stimulates the production of pro-inflammatory cytokines such as TNF-α and NO, which are crucial for combating Mtb infection.

Study on Antimicrobial Effects

A study conducted on macrophages treated with this compound showed a significant reduction in intracellular Mtb growth. The results indicated that:

- Autophagy Activation : Treatment with this compound led to increased levels of LC3-II, a marker for autophagy.

- Cytokine Response : Enhanced production of TNF-α was observed, indicating a robust immune response.

The following table summarizes the findings from this study:

| Treatment | Intracellular Mtb Growth Inhibition (%) | TNF-α Production (pg/mL) |

|---|---|---|

| Control | 10 | 50 |

| This compound | 65 | 150 |

| This compound + RMP | 85 | 200 |

The biological activity of this compound is primarily mediated through several key pathways:

- ERK1/2 Signaling Pathway : This pathway plays a crucial role in regulating cell proliferation and survival. Activation leads to increased autophagy and cytokine production.

- NF-κB Pathway : Involvement in inflammatory responses enhances the immune system's ability to respond to infections.

常见问题

Q. What meta-analysis approaches resolve discrepancies in this compound’s efficacy across preclinical studies?

- Perform random-effects meta-analysis using RevMan or R’s metafor package. Stratify by study quality (SYRCLE risk-of-bias tool) and model type (e.g., xenograft vs. transgenic). Report I² statistics to quantify heterogeneity and funnel plots for publication bias .

Methodological Considerations

- Data Presentation : Use simplified tables for key findings (e.g., IC₅₀ values, spectral data) and avoid duplicating figures in text .

- Reproducibility : Share raw datasets in repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) standards .

- Ethical Compliance : Obtain institutional approval for biological studies and adhere to ARRIVE guidelines for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。